2-Bromo-5-methoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 2-Bromo-5-methoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde typically involves multiple steps. . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Bromo-5-methoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-methoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-5-methoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde include:
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Similar structure but different substitution pattern.
2-Bromo-4-methoxybenzaldehyde: Lacks the morpholino-2-oxoethoxy group.
5-Bromo-2-methoxybenzaldehyde: Different position of the bromine and methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16BrNO5 |
---|---|
Molecular Weight |
358.18 g/mol |
IUPAC Name |
2-bromo-5-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
InChI |
InChI=1S/C14H16BrNO5/c1-19-12-6-10(8-17)11(15)7-13(12)21-9-14(18)16-2-4-20-5-3-16/h6-8H,2-5,9H2,1H3 |
InChI Key |
XVIAXPDIGZJBFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)N2CCOCC2 |
Origin of Product |
United States |
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